

2'-Chloro-biphenyl-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1200675

[Get Quote](#)

An In-depth Technical Guide to **2'-Chloro-biphenyl-4-carboxylic Acid**

Introduction: A Core Moiety in Modern Chemistry

2'-Chloro-biphenyl-4-carboxylic acid is an organic compound featuring a biphenyl backbone, a structural motif of significant interest in medicinal chemistry and materials science.^[1] Its architecture consists of two phenyl rings linked by a carbon-carbon single bond, with a chlorine atom at the 2'-position of one ring and a carboxylic acid group at the 4-position of the other.^[2] This specific arrangement of functional groups imparts a unique combination of lipophilicity, acidity, and conformational rigidity, making it a valuable intermediate and building block in synthetic chemistry.

The carboxylic acid group, in particular, is a crucial pharmacophore in numerous drug molecules, enhancing water solubility at physiological pH and enabling strong interactions with biological targets through hydrogen bonding and electrostatic forces.^{[3][4]} The biphenyl scaffold itself is present in a wide array of pharmacologically active agents.^{[1][5]} The chlorine substituent at the 2'-position introduces steric hindrance that restricts the rotation around the biphenyl bond, creating a more rigid conformation which can be exploited by researchers to study structure-activity relationships (SAR) with greater precision.^[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound for professionals in research and drug development.

Physicochemical and Molecular Properties

The distinct molecular architecture of **2'-Chloro-biphenyl-4-carboxylic acid** dictates its physical and chemical behavior. The hydrophobic biphenyl core is balanced by the polar, acidic carboxylic acid function. The electron-withdrawing nature of the chlorine atom and the biphenyl system influences the acidity of the carboxyl group.[\[2\]](#) Key quantitative properties are summarized below.

Property	Value	Source
CAS Number	3808-93-3	[2] [6] [7]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[2] [6] [7]
Molecular Weight	232.66 g/mol	[2] [7]
IUPAC Name	4-(2-chlorophenyl)benzoic acid	[2]
Appearance	Solid at room temperature	[2]
Melting Point	247 °C	[2]
Boiling Point (Predicted)	382.4 ± 25.0 °C at 760 mmHg	[2]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[2]
pKa (Predicted)	4.07 ± 0.10	[2]
LogP (Predicted)	4.23	[2]
Solubility	Limited solubility in water; soluble in organic solvents.	[2]

The predicted pKa of 4.07 suggests it is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing effects of the aromatic system.[\[2\]](#) The high melting point is indicative of strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, likely forming stable dimeric structures.[\[2\]](#)

Synthesis and Purification: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms the crucial carbon-carbon bond between the two aromatic rings. The typical precursors are a halo-substituted benzoic acid and a corresponding arylboronic acid.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example for the synthesis of biphenyl carboxylic acids and should be adapted and optimized for specific laboratory conditions.[11]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 mmol, 1 equiv.), 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv.).[11]
- Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 mol% of a suitable Pd catalyst like Tetrakis(triphenylphosphine)palladium(0) or a more modern, water-soluble catalyst).[9][10][11]
- Solvent Addition: Add the solvent system, such as a mixture of dimethoxyethane (DME) and deionized water.[8][11]
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by adding dilute HCl (e.g., 2 M) dropwise until the pH is acidic, which will precipitate the carboxylic acid product.[11]
- Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.[11]
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure **2'-Chloro-biphenyl-4-carboxylic acid**.[11]

- Verification: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, MS).

Spectroscopic Analysis and Structural Elucidation

The structure of **2'-Chloro-biphenyl-4-carboxylic acid** can be unequivocally confirmed using standard spectroscopic techniques.

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the four protons on the 2-chlorophenyl ring will exhibit more complex splitting patterns due to their proximity and the influence of the chlorine substituent. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >12 ppm), which is exchangeable with D_2O .
- ^{13}C NMR Spectroscopy: The spectrum will show 13 distinct carbon signals. Key signals include the carboxyl carbon (~ 167 -172 ppm), the carbon atom bonded to the chlorine (~ 130 -135 ppm), and the other aromatic carbons in the range of ~ 125 -145 ppm.
- Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M^+) at m/z 232. A characteristic isotopic peak ($\text{M}+2$) will be observed at m/z 234 with an intensity of approximately one-third of the M^+ peak, which is definitive for a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected in the range of 2500 - 3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1680 - 1710 cm^{-1} corresponds to the $\text{C}=\text{O}$ (carbonyl) stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of **2'-Chloro-biphenyl-4-carboxylic acid** is governed by its functional groups, making it a versatile intermediate.

Caption: Key reactions of the carboxylic acid group.

- **Reactions of the Carboxylic Acid:** The carboxyl group is the primary site of reactivity. It readily undergoes esterification with alcohols in the presence of an acid catalyst and can be converted to amides using amines and a suitable coupling agent (e.g., DCC, EDC). Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the carboxylic acid to the corresponding primary alcohol. These transformations are fundamental in drug development for modifying a molecule's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor.[12]
- **Applications as a Synthetic Intermediate:** Biphenyl carboxylic acids are recognized as privileged structures in medicinal chemistry. This specific chlorinated derivative serves as a key building block for more complex molecules. For instance, biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of URAT1 (Urate Transporter 1), a target for treating hyperuricemia and gout.[13] Its rigid structure can help lock in a bioactive conformation, improving binding affinity to a target protein.

Safety and Handling

As with any laboratory chemical, **2'-Chloro-biphenyl-4-carboxylic acid** must be handled with appropriate care. Based on available safety data for analogous compounds, it should be treated as a hazardous substance.

- **Hazard Classification:** While specific data for this isomer may be limited, related biphenyl carboxylic acids are classified as causing skin irritation and serious eye irritation.[14] Harmful if swallowed, in contact with skin, or if inhaled may also apply.[15]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [14]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2'-Chloro-biphenyl-4-carboxylic acid is a well-defined chemical entity with a unique set of properties derived from its chlorinated biphenyl core and carboxylic acid functionality. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, it represents a valuable and versatile building block. Its conformational rigidity and the reactive handle provided by the carboxyl group allow for the systematic design and synthesis of novel, complex molecules with potential therapeutic or functional applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Buy 2'-Chloro-biphenyl-4-carboxylic acid | 3808-93-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Chloro-biphenyl-4-carboxylic acid [oakwoodchemical.com]
- 7. 2'-CHLORO-BIPHENYL-4-CARBOXYLIC ACID | 3808-93-3 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst | Semantic Scholar [semanticscholar.org]

- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl_2 nanocatalyst - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic Acid Impact on Next-Gen Biomedical Research [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [2'-Chloro-biphenyl-4-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200675#2-chloro-biphenyl-4-carboxylic-acid-chemical-properties\]](https://www.benchchem.com/product/b1200675#2-chloro-biphenyl-4-carboxylic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com